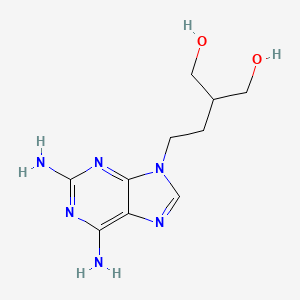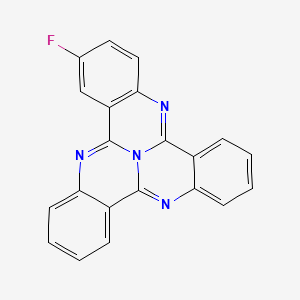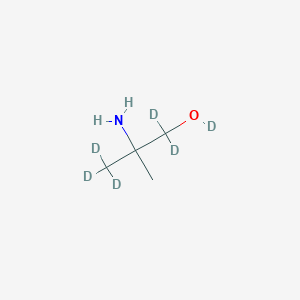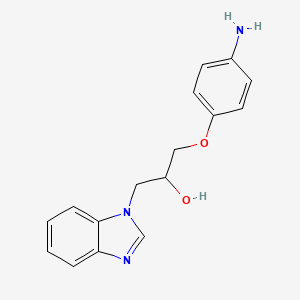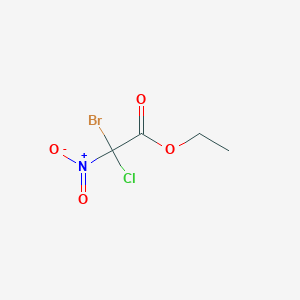
Ethylbromochloronitroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylbromochloronitroacetate is an organic compound that belongs to the class of esters It is characterized by the presence of bromine, chlorine, and nitro groups attached to an ethyl acetate backbone
準備方法
Synthetic Routes and Reaction Conditions
Ethylbromochloronitroacetate can be synthesized through a multi-step process involving the bromination, chlorination, and nitration of ethyl acetate. The general synthetic route involves the following steps:
Bromination: Ethyl acetate is first brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride.
Nitration: Finally, the chlorinated product is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:
- Continuous feeding of reactants into the reactor.
- Maintaining optimal temperature and pressure conditions.
- Efficient separation and purification of the final product using techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
Ethylbromochloronitroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and nitro groups can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Substitution: Formation of ethyliodochloronitroacetate or ethylbromoiodonitroacetate.
Reduction: Formation of ethylbromochloroaminoacetate.
Hydrolysis: Formation of bromochloronitroacetic acid and ethanol.
科学的研究の応用
Ethylbromochloronitroacetate has several applications in scientific research, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethylbromochloronitroacetate involves its interaction with molecular targets through its functional groups. The bromine, chlorine, and nitro groups can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with target molecules. These interactions can affect the structure and function of biomolecules, leading to various biological effects.
類似化合物との比較
Ethylbromochloronitroacetate can be compared with other similar compounds such as:
Ethylbromoacetate: Lacks the chlorine and nitro groups, making it less reactive in certain chemical reactions.
Ethylchloronitroacetate: Lacks the bromine group, resulting in different reactivity and applications.
The presence of all three functional groups (bromine, chlorine, and nitro) in this compound makes it unique and versatile for various applications in scientific research and industry.
特性
分子式 |
C4H5BrClNO4 |
|---|---|
分子量 |
246.44 g/mol |
IUPAC名 |
ethyl 2-bromo-2-chloro-2-nitroacetate |
InChI |
InChI=1S/C4H5BrClNO4/c1-2-11-3(8)4(5,6)7(9)10/h2H2,1H3 |
InChIキー |
ZRWYLJCSVZVTHH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C([N+](=O)[O-])(Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


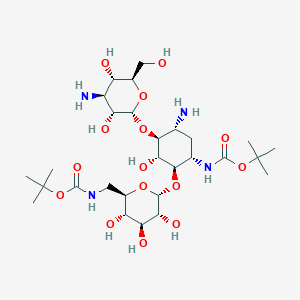
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-propionic acid](/img/structure/B13411007.png)
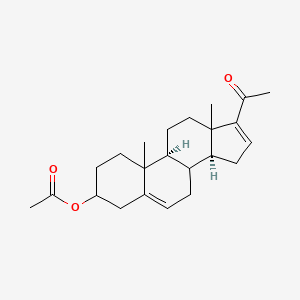
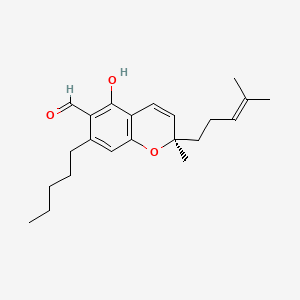
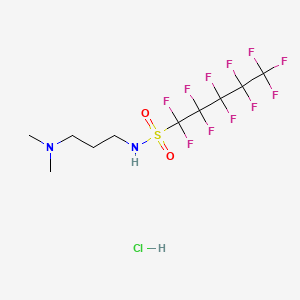
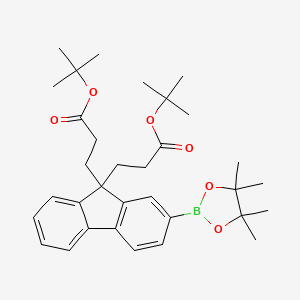
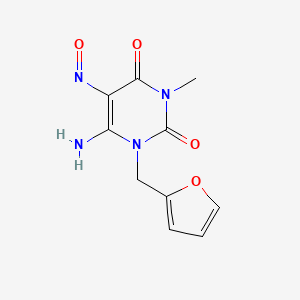
![TBDMS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-adenin-9-yl](/img/structure/B13411029.png)

